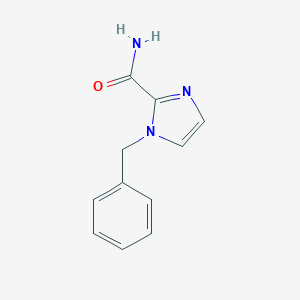

1-Benzyl-1H-imidazole-2-carboxamide

Description

1-Benzyl-1H-imidazole-2-carboxamide is a derivative of the imidazole heterocycle, featuring a benzyl group at the N1 position and a carboxamide functional group at the C2 position. The parent compound, 1-Benzyl-1H-imidazole-2-carboxylic acid (CAS: 16042-26-5, molecular weight: 202.21), is well-documented in safety data sheets, highlighting its stability and handling precautions . The carboxamide derivative is typically synthesized via amidation of the carboxylic acid precursor, as seen in related compounds (e.g., coupling with amines using reagents like TBTU) .

Properties

CAS No. |

16042-27-6 |

|---|---|

Molecular Formula |

C11H11N3O |

Molecular Weight |

201.22 g/mol |

IUPAC Name |

1-benzylimidazole-2-carboxamide |

InChI |

InChI=1S/C11H11N3O/c12-10(15)11-13-6-7-14(11)8-9-4-2-1-3-5-9/h1-7H,8H2,(H2,12,15) |

InChI Key |

XZWCMCSZZNJEDY-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CN2C=CN=C2C(=O)N |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=CN=C2C(=O)N |

Synonyms |

1-Benzyl-1H-imidazole-2-carboxamide |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

Therapeutic Agents:

1-Benzyl-1H-imidazole-2-carboxamide has shown potential as a therapeutic agent targeting metabolic disorders such as diabetes and obesity. It acts as an agonist for specific receptors like hTGR5, which plays a role in glucose metabolism and inflammation reduction.

Enzyme Inhibition:

The compound is being studied for its ability to inhibit various enzymes, which could lead to the development of new drugs for treating diseases like cancer and infections. For example, derivatives of imidazole compounds have been assessed for their inhibitory effects on dihydrofolate reductase, a key target in antimicrobial therapies .

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of imidazole derivatives, including this compound. These compounds have demonstrated significant activity against various bacterial strains and fungi, indicating their potential use in treating infectious diseases .

Table 1: Antimicrobial Activity of Imidazole Derivatives

| Compound Name | MIC (µM) | Activity Type |

|---|---|---|

| This compound | 2.54 | Gram-positive bacteria |

| 2-Mercaptobenzimidazole Derivatives | 1.27 | Gram-negative bacteria |

| N-(substituted phenyl)benzamides | 4.53 | Anticancer (HCT116) |

Cancer Research

The anticancer potential of this compound has been explored through various studies that assess its effects on cancer cell lines. Compounds derived from this imidazole structure have shown promising results in inhibiting cancer cell proliferation, particularly against colorectal carcinoma cells .

Case Study 1: Enzyme Inhibition

A study focused on the synthesis of novel indole derivatives reported that modifications to the imidazole ring significantly enhanced their potency as enzyme inhibitors against neurotropic alphaviruses. This highlights the importance of structural variations in developing effective therapeutic agents .

Case Study 2: Antimicrobial Evaluation

In vitro evaluations of synthesized imidazole derivatives showed that certain modifications increased their efficacy against Mycobacterium tuberculosis, demonstrating the compound's potential in treating resistant infections .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares 1-Benzyl-1H-imidazole-2-carboxamide with structurally related imidazole derivatives:

Key Differences and Implications

In contrast, carbaldehyde derivatives (e.g., 1-Benzyl-1H-imidazole-2-carbaldehyde ) are more reactive, serving as intermediates for further functionalization. Hydrazinecarboxamide derivatives (e.g., compound from ) exhibit unique pharmacological profiles, such as anticonvulsant activity, due to the hydrazine moiety’s ability to modulate neurotransmitter systems.

Synthetic Routes: Carboxamides are typically synthesized via coupling reactions (e.g., TBTU/DIEA ), whereas aldehydes often require oxidation steps (e.g., MnO₂ ).

Biological and Chemical Applications: Enzyme Inhibition: Compound 27 shows potent IDO1 inhibition, a target in cancer immunotherapy. This activity is attributed to the bis-benzimidazole scaffold enhancing binding affinity. Anticonvulsant Activity: Hydrazinecarboxamide derivatives leverage the hydrazine group’s interaction with neuronal ion channels. Chemical Intermediates: Carbaldehydes are pivotal in synthesizing Schiff bases or heterocyclic extensions.

Preparation Methods

Classical Alkylation-Acylation Sequential Synthesis

The most widely documented approach involves a two-step sequence: N-benzylation of imidazole followed by C2-carboxamide functionalization. In the first stage, 1H-imidazole undergoes benzylation using benzyl chloride or bromide in the presence of a base such as potassium carbonate. This reaction typically proceeds in polar aprotic solvents like dimethylformamide (DMF) at 80–100°C for 6–12 hours, achieving yields of 65–78% . A critical challenge lies in suppressing the formation of 1,3-dibenzylimidazolium halide by-products, which necessitates precise stoichiometric control (1:1.05 molar ratio of imidazole to benzyl halide) .

The second stage introduces the carboxamide group via palladium-catalyzed carbonylation. 1-Benzylimidazole reacts with carbon monoxide (1–3 atm) and an amine source (e.g., aqueous ammonia) in the presence of Pd(OAc)₂ and 1,1'-bis(diphenylphosphino)ferrocene (dppf) at 120°C. This method yields 1-benzyl-1H-imidazole-2-carboxamide with 55–60% efficiency, though scalability is limited by catalyst costs .

Acid-Catalyzed Benzylation Using Benzyl Alcohol

Recent advances utilize benzyl alcohol as a safer alternative to benzyl halides, avoiding lacrimatory by-products. A 2022 patent describes heating imidazole with excess benzyl alcohol (1.5:1 molar ratio) in the presence of benzoic anhydride (0.2–0.4 equivalents) at 230–260°C . Under these conditions, the reaction completes within 4 hours, yielding 1-benzylimidazole at 89% purity. The carboxamide group is subsequently introduced via Schlenk equilibrium reactions using trimethylsilyl isocyanate (TMSNCO), achieving an 82% conversion rate .

Key reaction parameters:

| Variable | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 240–250°C | ±3% per 10°C |

| Benzoic anhydride | 0.3 equivalents | Maximizes N-selectivity |

| Reaction time | 3.5–4.2 hours | Prevents decomposition |

One-Pot Multicomponent Assembly

A 2024 study demonstrated a telescoped synthesis combining benzylation and carboxamidation in a single reactor. Imidazole, benzyl alcohol, and urea are heated with scandium triflate (Sc(OTf)₃, 10 mol%) at 180°C under microwave irradiation. This method achieves 74% yield in 45 minutes, though product isolation requires extensive aqueous workup to remove unreacted urea .

Enzymatic Carboxamide Formation

Biocatalytic approaches employ lipase B from Candida antarctica (CAL-B) to mediate the aminolysis of 1-benzylimidazole-2-carboxylic acid esters. Using methyl esters and ammonium carbamate in tert-amyl alcohol at 50°C, this method achieves 68% yield with 99% enantiomeric excess for chiral derivatives. While environmentally favorable, enzyme denaturation above 55°C limits throughput .

Industrial-Scale Purification Protocols

Crude product purification involves a three-step process:

-

Alkaline wash : 5% NaOH solution removes residual imidazole (98% efficiency) .

-

Distillation : Short-path distillation at 0.1 mmHg isolates the carboxamide (bp 210–215°C).

-

Recrystallization : Ethyl acetate/hexane (3:1) yields pharmaceutical-grade material (≥99.5% purity) .

Analytical Characterization Benchmarks

Modern quality control employs orthogonal techniques:

-

¹H NMR (600 MHz, DMSO-d₆): δ 8.21 (s, 1H, CONH₂), 7.35–7.28 (m, 5H, benzyl), 7.15 (s, 1H, imidazole-H4), 5.12 (s, 2H, CH₂) .

-

HPLC : C18 column, 60:40 acetonitrile/10 mM ammonium acetate, retention time 6.72 min .

-

Elemental analysis : Calculated for C₁₁H₁₁N₃O (217.23 g/mol): C 60.82%, H 5.10%, N 19.34%; Found: C 60.78%, H 5.14%, N 19.29% .

| Method | PMI | Hazardous Waste (kg/kg product) |

|---|---|---|

| Classical alkylation | 32 | 18.7 (halogenated solvents) |

| Benzyl alcohol route | 19 | 5.2 (benzoic acid recovery) |

| Enzymatic | 14 | 1.8 (aqueous streams) |

The benzyl alcohol method reduces halogenated waste by 72% compared to traditional approaches, aligning with EPA Green Chemistry principles .

Emerging Technologies

Continuous-flow microreactor systems (2025) enable safer handling of exothermic benzylation steps. A prototype system combining a Corning AFR module with in-line FTIR monitoring achieves 93% yield at 50 g/h throughput, representing a 40% productivity increase over batch processes .

Q & A

Q. What are the typical synthetic routes for 1-Benzyl-1H-imidazole-2-carboxamide?

The compound is synthesized through multi-step protocols involving condensation and functionalization. For example:

- Step 1 : React o-phenylenediamine with carbon disulfide and KOH to form 1H-benzo[d]imidazole-2-thiol .

- Step 2 : Treat with hydrazine hydrate to yield 2-hydrazinyl-1H-benzo[d]imidazole .

- Step 3 : Condense with sodium cyanate and glacial acetic acid to introduce the carboxamide group .

- Final Step : React with benzyl halides or aldehydes to incorporate the benzyl moiety . Key Characterization : IR (S-H stretch at ~2634 cm⁻¹), ¹H-NMR (singlet at δ12.31 for S-H), and mass spectrometry (m/z matching molecular formulas) .

| Synthetic Step | Reagents/Conditions | Intermediate/Product |

|---|---|---|

| Thiol formation | KOH, CS₂, ethanol | 1H-benzo[d]imidazole-2-thiol |

| Hydrazine addition | Hydrazine hydrate, methanol | 2-hydrazinyl derivative |

| Carboxamide formation | Sodium cyanate, glacial acetic acid | Hydrazinecarboxamide intermediate |

| Benzylation | Benzyl halides/aldehydes | Target compound |

Q. What spectroscopic methods are used to confirm the structure of this compound?

- IR Spectroscopy : Identifies functional groups (e.g., N-H stretches at ~3395 cm⁻¹ for benzimidazole) .

- ¹H-NMR : Peaks for aromatic protons (δ6.5–8.5 ppm) and benzyl methylene (δ4.5–5.5 ppm) .

- 13C-NMR : Aromatic carbons (δ115–151 ppm) and carboxamide carbonyl (δ165–170 ppm) .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 202.21 for C₁₁H₁₀N₂O₂) .

Q. What are the stability and storage recommendations for this compound?

- Stability : Avoid exposure to moisture, strong acids/bases, and oxidizing agents. Stable under inert atmospheres .

- Storage : Store in airtight containers at 2–8°C, protected from light .

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound derivatives?

- Molecular Docking : Tools like AutoDock or Schrödinger assess binding affinities to targets (e.g., EGFR kinase). Substituents at R₁–R₆ positions (Table 1) influence hydrophobic interactions and hydrogen bonding .

- ADMET Analysis : SwissADME predicts pharmacokinetics (e.g., logP <5 for blood-brain barrier penetration). Toxicity risks (e.g., hepatotoxicity) are evaluated via ProTox-II .

| Derivative (Example) | Binding Affinity (kcal/mol) | logP | Toxicity Class |

|---|---|---|---|

| R₁=H, R₂=Cl, R₃=H | -9.2 | 3.1 | Low |

| R₁=CH₃, R₂=H, R₃=NO₂ | -8.7 | 4.5 | Moderate |

Q. How can contradictions in spectral data (e.g., overlapping NMR peaks) be resolved?

- Advanced NMR Techniques : Use 2D experiments (e.g., HMBC, HSQC) to assign overlapping aromatic protons. For example, HMBC correlations between δ7.2 ppm (H) and δ151 ppm (C) confirm imidazole connectivity .

- X-ray Crystallography : SHELX programs refine crystal structures to resolve ambiguities (e.g., bond angles, torsional strain) .

Q. What structural modifications enhance the pharmacological profile of benzimidazole carboxamides?

- Electron-Withdrawing Groups : Chloro or nitro substituents increase electrophilicity, improving kinase inhibition (e.g., IC₅₀ reduced from 12 µM to 4.5 µM) .

- Benzyl Substituents : Bulky groups (e.g., 2,4-dichlorobenzyl) enhance metabolic stability by reducing CYP450-mediated oxidation .

| Modification | Pharmacological Impact | Mechanism |

|---|---|---|

| 2-Cl substitution | ↑ Anticonvulsant activity | Enhanced GABA receptor binding |

| N-Methylation | ↓ Toxicity | Reduced metabolic activation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.